Cas no 15058-36-3 (Phenol,4,4'-(1E)-1,2-ethenediylbis-)
15058-36-3 structure
Product Name:Phenol,4,4'-(1E)-1,2-ethenediylbis-
Numero CAS:15058-36-3
MF:C14H12O2
MW:212.243884086609
CID:160008
PubChem ID:5282363
Update Time:2025-04-19
Phenol,4,4'-(1E)-1,2-ethenediylbis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4,4'-(1E)-1,2-ethenediylbis-
- 4,4'-(Z)-ETHENE-1,2-DIYLDIPHENOL
- (E)-4,4'-Dihydroxystilbene
- 4,4'-Dihydroxy-trans-stilbene
- 4,4'-Stilbenediol,(E)- (8CI)
- Phenol, 4,4'-(1,2-ethenediyl)bis-, (E)-
- trans-4,4'-Dihydroxystilbene
- trans-4,4'-Stilbenediol
- 4,4/'-(Z)-ETHENE-1,2-DIYLDIPHENOL
- Phenol,4'-(1,2-ethenediyl)bis-
- 4,4'-Stilbenediol
- AKOS000278359
- Phenol, 4,4'-(1E)-1,2-ethenediylbis-
- 659-22-3
- 4-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenol
- CHEMBL196731
- 4,4'-ethene-1,2-diyldiphenol
- p,p'-Dihydroxystilbene
- UNII-921UXX4IZL
- NSC 4184
- CHEBI:34368
- 4,4'-(ethene-1,2-diyl)diphenol
- 4,4-DIHYDROXYSTILBENE
- 15058-36-3
- 4,4'-(E)-ethene-1,2-diyldiphenol
- trans-stilbene-4,4'-diol
- (e)-4,4'-(ethene-1,2-diyl)diphenol
- DTXSID7022465
- Q27891518
- LMPK13090018
- 921UXX4IZL
- 4,4'-Stilbenediol, (E)-
- 4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol
- EINECS 211-530-9
- 4,4'-Dioxystilbene
- Stilbene-4,4'-diol
- 1,1-Dichloroheptan-2-one
- 4,4'-(1,2-ethenediyl)bisphenol
- BDBM50410524
- CHEBI:36012
- NS00035932
- NSC4184
- NSC-4184
- (E)-4,4'-stilbenediol
- BIDD:ER0188
- 6DRS5V9W5C
- 4,4'-dihydroxy stibene
- 4,4'-[(1E)-ethene-1,2-diyl]diphenol
- 4,4'-Dihydroxystilbene
- UNII-6DRS5V9W5C
-
- Inchi: 1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+
- Chiave InChI: XLAIWHIOIFKLEO-OWOJBTEDSA-N
- Sorrisi: OC1C=CC(=CC=1)/C=C/C1C=CC(=CC=1)O
Proprietà calcolate
- Massa esatta: 212.08373
- Massa monoisotopica: 212.08373
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 197
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.252
- Punto di ebollizione: 386°Cat760mmHg
- Punto di infiammabilità: 188.4°C
Phenol,4,4'-(1E)-1,2-ethenediylbis- Letteratura correlata
-
Naina Sharma,Dinesh Mohanakrishnan,Amit Shard,Abhishek Sharma,Arun K. Sinha,Dinkar Sahal RSC Adv. 2016 6 49348
-
Xiaohua Xiao,Xiaoguang Chen,Xianfang Xu,Gongke Li Anal. Methods 2013 5 6376
-
Carmen Aranda,René Ullrich,Jan Kiebist,Katrin Scheibner,José C. del Río,Martin Hofrichter,Angel T. Martínez,Ana Gutiérrez Catal. Sci. Technol. 2018 8 2394
-
4. Synthesis of potential bisphenol A substitutes by isomerising metathesis of renewable raw materialsA. S. Trita,L. C. Over,J. Pollini,S. Baader,S. Riegsinger,M. A. R. Meier,L. J. Goo?en Green Chem. 2017 19 3051
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2017 34 130
15058-36-3 (Phenol,4,4'-(1E)-1,2-ethenediylbis-) Prodotti correlati
- 501-36-0(Resveratrol)
- 24979-70-2(Poly(4-vinylphenol))
- 22139-77-1(Pinosylvin)
- 2628-17-3(4-Vinylphenol)
- 102-61-4(Pinosylvin)
- 6554-98-9(4-Styrylphenol)
- 61434-67-1(cis-Resveratrol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti